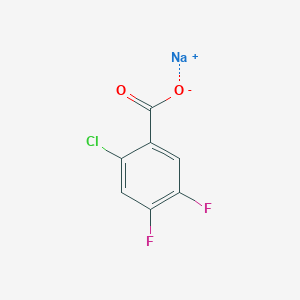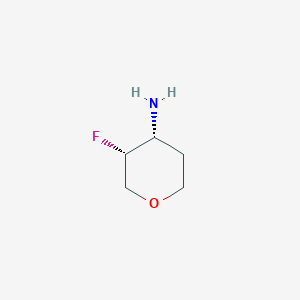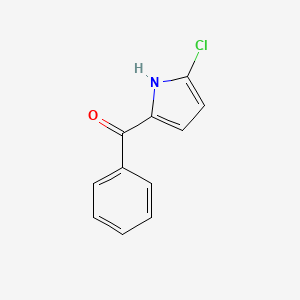![molecular formula C25H17BO2 B3102673 9,9'-Spirobi[fluoren]-3-ylboronic acid CAS No. 1421789-04-9](/img/structure/B3102673.png)
9,9'-Spirobi[fluoren]-3-ylboronic acid
Overview
Description
9,9’-Spirobi[fluoren]-3-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a spirobifluorene core, which consists of two fluorene units connected through a single carbon atom, and a boronic acid functional group attached to the 3-position of one of the fluorene units. This compound is known for its unique structural properties and has found applications in various fields, including organic electronics and materials science.
Mechanism of Action
Target of Action
It’s known that this compound is used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It’s also used in the synthesis of spirobifluorene based conjugated microporous polymers .
Mode of Action
The compound is used as a hole transporting material in the fabrication of perovskite solar cells . It’s also used in the development of a new thermally activated delayed fluorescence (TADF) emitter . The introduction of a 9,9’-spiro-bifluorene group to the C3 position of carbazole results in a more delocalized highest occupied molecular orbital (HOMO) than carbazole itself .
Biochemical Pathways
Its use in the synthesis of spirobifluorene based conjugated microporous polymers suggests its involvement in polymer synthesis pathways .
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents and slightly soluble in water , which may influence its bioavailability.
Result of Action
The compound’s action results in the creation of materials with high glass-transition temperature, excellent thermal stability, and easy color tunability through the introduction of low band gap co-monomers . In the context of OLEDs, the compound has led to a maximum external quantum efficiency (EQE) of 10.59% .
Action Environment
The action, efficacy, and stability of 9,9’-Spirobi[fluoren]-3-ylboronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound under inert gas at 2-8°C . The compound’s solubility in common organic solvents and slight solubility in water also suggest that the solvent environment can significantly impact its action.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of Metal–Organic Frameworks (MOFs) due to its specific properties
Molecular Mechanism
It is crucial to provide a thorough explanation of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-3-ylboronic acid typically involves the following steps:
Formation of Spirobifluorene Core: The spirobifluorene core can be synthesized by reacting fluorene with a suitable reagent, such as a strong base, to form the spiro compound.
Introduction of Boronic Acid Group: The boronic acid group can be introduced by reacting the spirobifluorene core with a boron-containing reagent, such as triisopropyl borate, under suitable conditions.
Industrial Production Methods
Industrial production of 9,9’-Spirobi[fluoren]-3-ylboronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
9,9’-Spirobi[fluoren]-3-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 9,9’-Spirobi[fluoren]-2-ylboronic acid
- 9,9’-Spirobi[fluoren]-6-ylboronic acid
- 9,9’-Spirobi[fluoren]-4-ylboronic acid
Uniqueness
9,9’-Spirobi[fluoren]-3-ylboronic acid is unique due to its specific structural configuration, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure and function is essential.
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BO2/c27-26(28)16-13-14-24-20(15-16)19-9-3-6-12-23(19)25(24)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUYDKNCVPJOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C62)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B3102595.png)
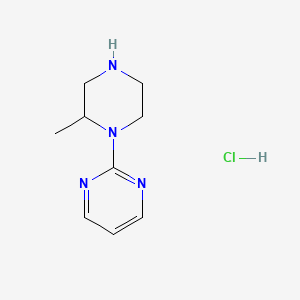
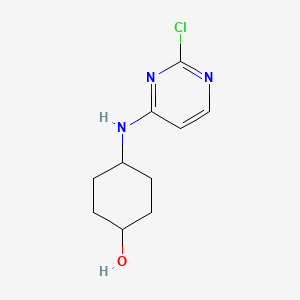
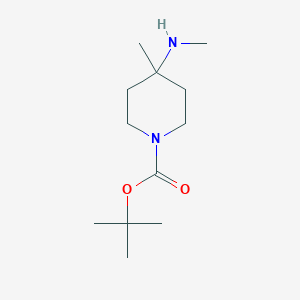
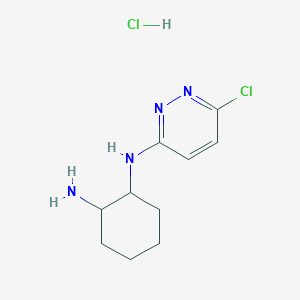
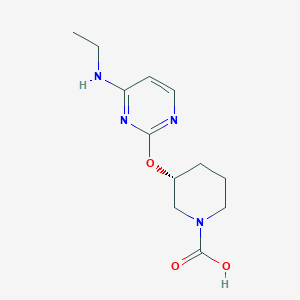

![5-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B3102633.png)
![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
